molecular formula C6H15NO3S B13251554 3-Methoxy-3-methylbutane-2-sulfonamide

3-Methoxy-3-methylbutane-2-sulfonamide

Cat. No.: B13251554
M. Wt: 181.26 g/mol
InChI Key: GDMHSXLAIAKMLI-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylbutane-2-sulfonamide (CAS 1700212-41-4) is an organic sulfur compound with the molecular formula C6H15NO3S and a molecular weight of 181.25-181.26 g/mol . Its structure features a sulfonamide group (-SO2NH2), which is a key functional group in medicinal chemistry and biochemistry . Sulfonamides are a foundational class in drug discovery, known to exhibit a range of pharmacological activities. They are frequently investigated as inhibitors for enzymes like carbonic anhydrase (CA) and cholinesterase (ChE) . Recent scientific literature highlights ongoing research into novel sulfonamide derivatives for their potential as selective inhibitors for metabolic enzymes such as human carbonic anhydrase I and II (hCA I, hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . These enzymes are significant targets for therapeutic areas including glaucoma, epilepsy, and neurodegenerative conditions like Alzheimer's disease . The mechanism of action for sulfonamide-based inhibitors often involves the coordination of the sulfonamide nitrogen to a zinc ion in the enzyme's active site, a classic feature of carbonic anhydrase inhibition . As a specialized building block, 3-Methoxy-3-methylbutane-2-sulfonamide is intended for use in chemical synthesis and pharmaceutical research. It is particularly valuable for researchers applying strategies like the "tail approach" or "molecular hybridization" to develop new selective enzyme inhibitors or multifunctional pharmacophores . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H15NO3S

Molecular Weight

181.26 g/mol

IUPAC Name

3-methoxy-3-methylbutane-2-sulfonamide

InChI

InChI=1S/C6H15NO3S/c1-5(11(7,8)9)6(2,3)10-4/h5H,1-4H3,(H2,7,8,9)

InChI Key

GDMHSXLAIAKMLI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)OC)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Sulfonation and Cyclization Approach

A relevant method involves the preparation of methyl-substituted sulfolane derivatives, which are structurally related sulfone compounds, as described in CN116283898B patent. The process includes:

  • Raw Materials: Isoprene (or isoprene-containing waste liquid) and sulfur-containing compounds such as liquid sulfur trioxide or sulfonyl chlorides.
  • Catalysts: Metal acid salts (e.g., potassium phosphotungstate) and aromatic ketones as co-catalysts.
  • Reaction Conditions: Cyclization reaction at 40-100 °C (preferably 50-70 °C) in an autoclave under nitrogen atmosphere at 5-20 bar pressure.
  • Process: Isoprene undergoes cyclization with sulfur-containing reagents to form 3-methyl cyclobutene sulfone intermediates.
  • Purification: Desulfurization by hot air blowing or flash evaporation, followed by ethanol washing and neutralization.
  • Hydrogenation: The sulfone intermediate is hydrogenated under mild conditions (30-60 °C, 1-5 MPa hydrogen pressure) in ethanol solvent using Ru-CaCO3 or Rh-C catalysts to yield methyl sulfolane derivatives with high conversion (>99%) and selectivity (>99%).

Though this method targets sulfolane derivatives, the sulfonamide analog could be synthesized by substituting the sulfur-containing reagent with sulfonamide precursors or by subsequent amination of sulfone intermediates.

Direct Sulfonamide Formation via Sulfonyl Chloride Intermediate

A classical approach to sulfonamide synthesis involves:

  • Preparation of the corresponding sulfonyl chloride from the alkyl sulfonic acid or sulfone precursor.
  • Reaction of the sulfonyl chloride with ammonia or amines to form the sulfonamide.

For 3-methoxy-3-methylbutane-2-sulfonamide, the synthetic route would require:

  • Introduction of the methoxy and methyl groups on the butane backbone, possibly via alkylation or etherification of a suitable hydroxyalkyl sulfonyl precursor.
  • Conversion of the sulfonic acid or sulfone intermediate to the sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride.
  • Subsequent reaction with ammonia or a suitable amine source to yield the sulfonamide.

This approach is widely used in sulfonamide chemistry but requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Etherification and Side Chain Introduction

Insights from the synthesis of complex sulfonamide-like molecules, such as lentztrehalose A (a trehalose derivative with ether and sulfonamide-like functionalities), reveal that:

  • Selective protection of hydroxyl groups is critical.
  • Introduction of side chains can be achieved via etherification using epoxide ring-opening or alkylation with halides.
  • Diastereoselective or stereospecific reactions ensure the correct configuration of substituents.
  • Final deprotection steps yield the target molecule with desired functional groups intact.

Though lentztrehalose A is structurally distinct, the principles of selective functional group manipulation and side chain installation are applicable to the synthesis of 3-methoxy-3-methylbutane-2-sulfonamide, especially for introducing the methoxy substituent.

Comparative Data Table of Preparation Parameters

Step Conditions/Parameters Catalysts/Reagents Yield/Selectivity/Conversion Notes
Cyclization of Isoprene 40-100 °C, 5-20 bar, N2 atmosphere Metal acid salt (e.g., K phosphotungstate), aromatic ketone Reaction time 2-10 h; 3-methyl cyclobutene sulfone intermediate obtained Suitable for sulfone intermediate preparation
Desulfurization & Neutralization Hot air blowing or flash evaporation; ethanol washing; alkali neutralization Ethanol, alkali solution Catalyst recovery by filtration/distillation Prepares crude sulfone for hydrogenation
Hydrogenation 30-60 °C, 1-5 MPa H2, ethanol solvent Ru-CaCO3 or Rh-C catalyst Conversion ~99.5%, Selectivity ~99.5% Final sulfolane derivative obtained
Sulfonyl Chloride Formation Reaction with thionyl chloride or PCl5 SOCl2 or PCl5 High yield typical for sulfonyl chlorides Precursor for sulfonamide formation
Sulfonamide Formation Reaction with ammonia or amines, mild temp NH3 or amine High yield expected Final step to sulfonamide
Etherification (Methoxy group introduction) Alkylation or epoxide ring-opening, selective protection Alkyl halides or chiral epoxides Moderate to high yields depending on method Ensures methoxy substitution

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-methylbutane-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

3-Methoxy-3-methylbutane-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methylbutane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide ()

  • Structure : Aromatic sulfonamide with a 3-methoxybenzoyl group and methyl-substituted benzene ring.
  • Key Data :
    • Single-crystal X-ray structure (R factor = 0.045) confirms planar geometry at the sulfonamide group and dihedral angles of 65.6° between benzene rings .
    • Comparison : Unlike the aliphatic backbone of the target compound, this analog features aromatic rings, which enhance π-π stacking and rigidity. The methoxy group in the benzoyl moiety may influence solubility similarly to the methoxy group in 3-Methoxy-3-methylbutane-2-sulfonamide.

3-Hydroxy-2-(4-methoxybenzene-sulfonamido)butanoic acid ()

  • Structure: Aliphatic sulfonamide with a hydroxy (-OH) and 4-methoxybenzenesulfonamido group on a butanoic acid backbone.
  • Key Data :
    • Hydrogen-bonding network (O–H···O and N–H···O) stabilizes the crystal lattice, with a data-to-parameter ratio of 14.3 .
    • Comparison : The hydroxy and carboxylic acid groups introduce polarity and acidity, contrasting with the neutral methyl and methoxy groups in the target compound. This difference likely affects solubility (e.g., aqueous vs. organic phases) and biological activity.

Functional Group Variations

3-Mercaptobutan-2-one ()

  • Structure : Aliphatic ketone with a mercapto (-SH) group at the 3-position.
  • Key Data: GHS classification: Not explicitly provided, but mercapto groups are typically associated with volatility and odour . Comparison: Replacing the sulfonamide group with a thiol alters reactivity (e.g., disulfide formation vs. hydrogen bonding) and toxicity profiles.

Metsulfuron Methyl Ester ()

  • Structure : Sulfonylurea herbicide with a triazine ring, methoxy group, and methyl ester.
  • Key Data :
    • Used as a herbicide due to acetolactate synthase (ALS) inhibition .
    • Comparison : The triazine ring and sulfonylurea linkage differentiate it from the target compound, but both share sulfonamide-related groups. The methoxy group in metsulfuron may enhance lipid solubility, analogous to the methoxy group in 3-Methoxy-3-methylbutane-2-sulfonamide.

Methyl 2-Benzoylamino-3-oxobutanoate ()

  • Structure: Oxobutanoate ester with a benzoylamino group.
  • Key Data :
    • Synthesized via condensation with aromatic amines and PTSA catalysis .
    • Comparison : The ketone group increases electrophilicity compared to the sulfonamide’s electron-withdrawing nature. Synthetic routes for sulfonamides often require sulfonation of amines, differing from the PTSA-mediated condensations here.

Biological Activity

3-Methoxy-3-methylbutane-2-sulfonamide is a sulfonamide compound that exhibits significant biological activity primarily due to its sulfonamide moiety, which allows it to mimic natural substrates and inhibit specific enzymes. This article will explore the compound's biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

Molecular Formula: C₇H₁₅NO₂S
Molecular Weight: 181.26 g/mol
IUPAC Name: 3-Methoxy-3-methylbutane-2-sulfonamide

The compound features a methoxy group and a sulfonamide functional group, which play crucial roles in its reactivity and biological interactions. The positioning of these groups imparts distinct chemical and biological properties that differentiate it from structurally similar compounds.

The biological activity of 3-Methoxy-3-methylbutane-2-sulfonamide is largely attributed to its ability to inhibit specific enzymes through competitive inhibition. This process involves the compound competing with natural substrates for binding sites on target enzymes, disrupting metabolic pathways essential for cellular function.

Key Enzymatic Targets:

  • Dihydropteroate synthase (DHPS): Involved in folate biosynthesis; inhibition can lead to antimicrobial effects.
  • Carbonic anhydrases: Important for CO₂ transport and pH regulation; inhibition may affect various physiological processes.

Biological Activity and Applications

The compound has shown promise in several areas:

  • Antimicrobial Activity:
    • Exhibits bacteriostatic properties against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
    • The mechanism involves interference with bacterial folate synthesis pathways, similar to other sulfonamides .
  • Potential Therapeutic Uses:
    • Investigated for its role in treating bacterial infections, particularly in cases where traditional antibiotics are ineffective due to resistance .
    • Research indicates potential applications in treating conditions like neuro-inflammatory disorders due to its interaction with cannabinoid receptors .

Comparative Analysis with Similar Compounds

Compound NameStructure DescriptionUnique Features
3-Methoxy-3-methylbutane-1-sulfonamideSimilar structure but different sulfonamide positionAltered reactivity due to sulfonamide position
(3-Methoxy-3-methylbutyl)amineContains an amine group instead of a sulfonamideDifferent biological activity due to amine presence
3-Methoxy-3-methylbutaneLacks the sulfonamide functional groupMore hydrophobic properties

The unique positioning of the sulfonamide group in 3-Methoxy-3-methylbutane-2-sulfonamide enhances its effectiveness in specific research applications compared to similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of 3-Methoxy-3-methylbutane-2-sulfonamide in various experimental settings:

  • In vitro Studies:
    • Demonstrated significant inhibitory effects on bacterial growth at concentrations starting from 7.81 μM against staphylococci .
    • Showed potential for synergistic effects when combined with other antimicrobial agents, enhancing overall efficacy against resistant strains .
  • Animal Models:
    • Preliminary animal studies suggest that the compound may reduce inflammation and modulate immune responses, indicating broader therapeutic potential beyond antimicrobial activity .

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